molecular formula C12H21N3O3 B8491496 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B8491496
M. Wt: 255.31 g/mol
InChI Key: PDPWSCVAKGHYJV-UHFFFAOYSA-N
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Patent
US06048864

Procedure details

To a solution of 1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride (50 g, 0.2 mol) and triethylamine (42 ml, 30.5 g, 0.3 mol) in dichloromethane (400 ml) at 5° C. was added acetic anhydride (23 ml, 24.9 g, 0.24 mol) dropwise over 15 minutes and the reaction was then stirred for a further 2 hours at room temperature under nitrogen. Dilution with dichloromethane (600 ml) was followed by washing with saturated aqueous sodium bicarbonate (2×200 ml) and the combined aqueous layers extracted with dichloromethane (1×100 ml). The dichloromethane layers were combined and washed with saturated brine, dried over MgSO4 and evaporated to give a light brown oil. This was dissolved in dichloromethane (300 ml) and treated with triethylamine (8 ml, 5.8 g, 0.06 mol) and ethanol (5 ml), stirred for 1 hour at room temperature then washed with saturated sodium bicarbonate and the aqueous layer extracted with dichloromethane (5×). The combined dichloromethane layers were dried over MgSO4 and evaporated under reduced pressure to give a yellow oil which was then azeotroped with dichloromethane (4×) to give the title compound as a yellow oil (47.1 g, 92%). Rf 0.45 (0.880 aqueous ammonia: methanol:dichloromethane 1:10:90, v/v). MS m/z 256 (MH)+. Found: C,52.62; H,8.18; N,15.02; C12H21N3O3 0.3CH2Cl2 requires C, 52.61; H, 7.75; N,14.96%.
Name
1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([C:8]([N:10]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:24](OC(=O)C)(=[O:26])[CH3:25].C(O)C>ClCCl>[C:24]([N:13]1[CH2:14][CH2:15][CH2:16][N:10]([C:8]([N:2]2[CH2:3][CH2:4][O:5][CH2:6][CH2:7]2)=[O:9])[CH2:11][CH2:12]1)(=[O:26])[CH3:25] |f:0.1|

Inputs

Step One
Name
1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.N1(CCOCC1)C(=O)N1CCNCCC1
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was then stirred for a further 2 hours at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with saturated aqueous sodium bicarbonate (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers extracted with dichloromethane (1×100 ml)
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil
STIRRING
Type
STIRRING
Details
stirred for 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
then washed with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was then azeotroped with dichloromethane (4×)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CCC1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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